2-溴辛酰溴

描述

2-Bromooctanoyl bromide is a bromo-organic compound used in industrial and scientific research . It belongs to the class of organic compounds known as alpha-halocarboxylic acids .

Synthesis Analysis

The synthesis of 2-Bromooctanoyl bromide can be achieved from Octanoic acid . An asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans via a chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones and bromoetherification of chiral pentenyl alcohols was also developed .Molecular Structure Analysis

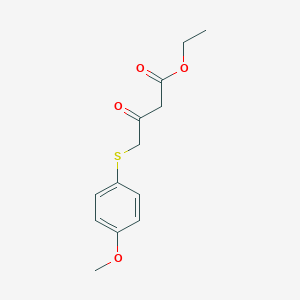

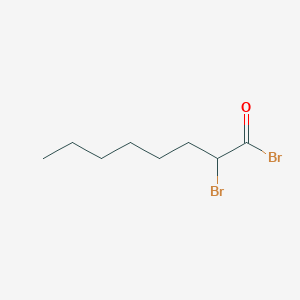

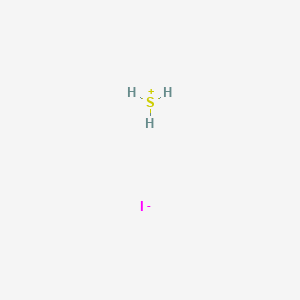

The molecular formula of 2-Bromooctanoyl bromide is C8H14Br2O . The molecular weight is 286.00 g/mol . The InChI representation of the molecule is InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7 (9)8 (10)11/h7H,2-6H2,1H3 .Chemical Reactions Analysis

Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The reaction rate constants for DOM with Br • ranging from <5.0 × 10 7 to (4.2 ± 1.3) × 10 8 M C–1 s –1, which are comparable with those of HO • but higher than those with Br 2•– (k = (9.0 ± 2.0) × 10 4 to (12.4 ± 2.1) × 10 5 M C–1 s –1) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromooctanoyl bromide include a molecular weight of 286.00 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 115 . The compound has a rotatable bond count of 6 .科学研究应用

芳基化和电子性质

Nazeer等人(2020年)通过钯催化的Suzuki交叉偶联反应合成了2-溴-4-氯苯基-2-溴丁酸酯衍生物。该研究突出了这些化合物的反应性和电子性质,包括非线性光学性质和分子静电势研究,强调了2-溴辛酰溴在合成化学和材料科学中的潜力(Nazeer et al., 2020)。

脂肪酸氧化的抑制

Raaka和Lowenstein(1979年)的研究表明,2-溴辛酰溴通过转化为2-溴-3-酮辛酰辅酶A来抑制脂肪酸氧化,突显了其对参与β-氧化的酶的抑制作用。这项研究揭示了2-溴辛酰溴对细胞代谢的生化影响(Raaka & Lowenstein, 1979)。

环境化学

Cowman和Singer(1996年)探讨了溴离子在含有水生腐殖质的水氯化过程中形成卤代乙酸类物质的作用。这项研究展示了溴化合物,包括2-溴辛酰溴,在其中可以发挥重要作用的更广泛的环境化学背景(Cowman & Singer, 1996)。

氧化反应

Ji Youn Youm等人(2008年)通过添加水改善了溴化物介导的苯甲酰过氧化物氧化二级醇为酮的效率。这项研究显示了溴化合物在有机化学中促进氧化反应的重要性(Ji Youn Youm et al., 2008)。

纳米颗粒形成

Husein等人(2004年)利用溴化物在微乳液系统中形成溴化银沉淀纳米颗粒。这说明了溴化合物如2-溴辛酰溴在纳米技术和材料合成中的实用性(Husein et al., 2004)。

聚羟基烷酸合成

Lee等人(2004年)研究了2-溴辛酸在假单胞菌聚羟基烷酸(PHA)合成中的作用,展示了溴化合物在生物聚合物生产和微生物代谢研究中的潜力(Lee et al., 2004)。

安全和危害

Safety measures for handling 2-Bromooctanoyl bromide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

作用机制

Target of Action

2-Bromooctanoyl bromide is an organic compound used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to produce different organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the synthesis of esters, amides, and acyl halides . The exact mode of action depends on the specific reaction conditions and the reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromooctanoyl bromide depend on the particular organic compounds it is reacting with. As an intermediate in organic synthesis, it can be involved in a variety of biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

It is generally used in a controlled laboratory or industrial setting for the production of other compounds .

Result of Action

The result of 2-Bromooctanoyl bromide’s action is the production of different organic compounds, depending on the reactants and conditions of the reaction . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

属性

IUPAC Name |

2-bromooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYOKHMHBRARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626560 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106265-08-1 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)